molecular formula C23H29NO3 B15004911 N-(4-tert-butylbenzyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

N-(4-tert-butylbenzyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

Cat. No.: B15004911
M. Wt: 367.5 g/mol
InChI Key: PHHGDQBYBHXGDW-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a dioxane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzyl chloride with 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXYLIC ACID
  • N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-AMINE

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-5-METHYL-2-PHENYL-13-DIOXANE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C23H29NO3/c1-22(2,3)19-12-10-17(11-13-19)14-24-21(25)23(4)15-26-20(27-16-23)18-8-6-5-7-9-18/h5-13,20H,14-16H2,1-4H3,(H,24,25)

InChI Key

PHHGDQBYBHXGDW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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